molecular formula C19H20N2O3 B1664942 Amphotalide CAS No. 1673-06-9

Amphotalide

Cat. No. B1664942
CAS RN: 1673-06-9
M. Wt: 324.4 g/mol
InChI Key: GIIGAFADHXYOPM-UHFFFAOYSA-N
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Description

Amphotalide is a member of phthalimides.

properties

IUPAC Name

2-[5-(4-aminophenoxy)pentyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c20-14-8-10-15(11-9-14)24-13-5-1-4-12-21-18(22)16-6-2-3-7-17(16)19(21)23/h2-3,6-11H,1,4-5,12-13,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIGAFADHXYOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862731
Record name Amphotalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amphotalide

CAS RN

1673-06-9
Record name Amphotalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1673-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amphotalide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amphotalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amphotalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPHOTALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95818EH730
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Avramov, S Boukenem - Bulletin de la Société de Pathologie …, 1964 - cabdirect.org
… The authors therefore consider amphotalide to be an effective oral schistosomocide in S. haematobium infections, particularly when given at the high dosages of 700-750 mgm./kgm. ; …
Number of citations: 0 www.cabdirect.org
M Rey, R Camain, P Hocquet… - Bulletin de la Societe …, 1964 - cabdirect.org
… Schistosomiasis One Year after Combined Treatment with Amphotalide and Anthiomaline. … de la bilharziose intestinale après traitement par amphotalide et anthiolimine associés. …
Number of citations: 0 www.cabdirect.org
D Bout, H Dupas, M Capron, PT Van Ky… - Journal of Immunological …, 1977 - Elsevier
… The antiAmphotalide target antigen immune serum does not contain detectable antibodies. Two-dimensional IEP of anti-S, mansoni whole antigen immune serum reveals over 40 …
Number of citations: 6 www.sciencedirect.com
P Bourrel, J Reville - Medecine Tropicale, 1967 - cabdirect.org
… He was treated with Anthiomaline (antimony lithium thiomalate) and Schistomide (amphotalide). In July 1966 he was seen again and repeat pyelographic examination showed …
Number of citations: 0 www.cabdirect.org
YA Trukhanova, DA Kolesnik, EV Kuvaeva… - Chemistry …, 2021 - mdpi.com
A simple method for the synthesis of new derivatives of isoindoline-1,3-dione is developed in this study, which consists of the interaction of N-arylbenzenecarboximidamides with …
Number of citations: 3 www.mdpi.com
EF Elslager - Annual Reports in Medicinal Chemistry, 1967 - Elsevier
Publisher Summary This chapter discusses human antiparasitic agents with frequent reference to recent reviews that provide background information on broad aspects of parasite …
Number of citations: 14 www.sciencedirect.com
L Bruno-Blanch, J Galvez… - Bioorganic & medicinal …, 2003 - Elsevier
A topological virtual screening (tvs) test is presented, which is capable of identifying new drug leaders with anticonvulsant activity. Molecular structures of both anticonvulsant-active and …
Number of citations: 110 www.sciencedirect.com
RF Collins, M Daves… - … of the Science of Food and …, 1969 - Wiley Online Library
… p-chlorophenol and 2,4,5-trichloropheno1 were condensed with 5-phthalimidopentyl bromide to give analogues (IIb and IIc) of amphotalide (IIa) in which the amino group was replaced …
Number of citations: 6 onlinelibrary.wiley.com
YY Liu, SH Sun, B Wan - Synthesis, 2022 - thieme-connect.com
… So far, phthalimide derivatives have shown some pharmaceutical applications and been used as scaffolds for drugs such as amphotalide,2 otezla,3 pomalyst,4 …
Number of citations: 2 www.thieme-connect.com
AS Da Cunha - Revta. Ass. Med. Minas Gerais, 1968 - cabdirect.org
The schistosome ova found in biopsies of rectal mucosa are classified into two main types:(i) viable ova (mature and immature);(ii) dead ova (recently dead, calcified, and granulomas). …
Number of citations: 0 www.cabdirect.org

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